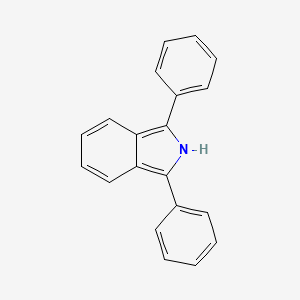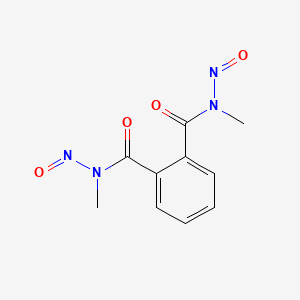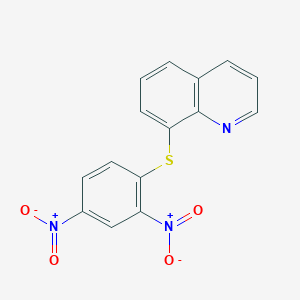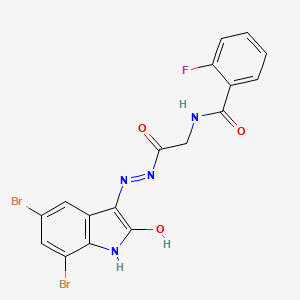
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone. For this compound, 3,4-dicyanobenzene-1,2-diamine is reacted with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions to form the quinoxaline core.
Introduction of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction. The quinoxaline core is treated with a suitable cyanating agent, such as copper(I) cyanide, under reflux conditions to introduce the cyano groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and quinoxaline core play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline: Lacks the additional cyano groups at positions 6 and 7.
3-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4.
2-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4 and the phenyl group at position 3.
Uniqueness
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is unique due to the presence of multiple cyano groups, which enhance its reactivity and potential applications. The combination of the quinoxaline core with the cyano groups provides a versatile scaffold for the development of new materials and bioactive compounds.
Eigenschaften
CAS-Nummer |
356099-07-5 |
|---|---|
Molekularformel |
C24H10N6 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-(3,4-dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C24H10N6/c25-11-17-7-6-16(8-18(17)12-26)24-23(15-4-2-1-3-5-15)29-21-9-19(13-27)20(14-28)10-22(21)30-24/h1-10H |
InChI-Schlüssel |
ARJWZNCNXWRXKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC(=C(C=C4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)





![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)



![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)


